molecular formula C15H32ClNOS B14339897 S-dodecyl 2-aminopropanethioate;hydrochloride CAS No. 96426-61-8

S-dodecyl 2-aminopropanethioate;hydrochloride

Cat. No.: B14339897
CAS No.: 96426-61-8
M. Wt: 309.9 g/mol
InChI Key: LQMVEWGUYLXZIV-UHFFFAOYSA-N
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Description

S-dodecyl 2-aminopropanethioate;hydrochloride is a chemical compound with the molecular formula C15H32ClNO2S. It is a derivative of propanethioic acid and is characterized by the presence of a dodecyl group attached to the sulfur atom and an amino group attached to the second carbon of the propanethioate backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-dodecyl 2-aminopropanethioate;hydrochloride typically involves the esterification of propanethioic acid with dodecanol, followed by the introduction of an amino group. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the esterification process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactors where the reactants are continuously fed and the product is continuously removed. The use of high-pressure reactors can also enhance the reaction rate and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

S-dodecyl 2-aminopropanethioate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-dodecyl 2-aminopropanethioate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: The compound is employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

    Industry: The compound is used in the production of detergents, cosmetics, and other personal care products.

Mechanism of Action

The mechanism of action of S-dodecyl 2-aminopropanethioate;hydrochloride involves its interaction with lipid bilayers and membrane proteins. The dodecyl group allows the compound to integrate into lipid membranes, while the amino group can form hydrogen bonds with protein residues. This dual interaction can alter the structure and function of membrane proteins, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Dodecyl 2-(N,N-dimethylamino)propionate hydrochloride
  • Dodecyl 4-aminobutanoate hydrochloride

Uniqueness

S-dodecyl 2-aminopropanethioate;hydrochloride is unique due to its specific combination of a dodecyl group and an amino group attached to a propanethioate backbone. This structure imparts distinct amphiphilic properties, making it particularly useful in studies involving lipid membranes and surfactant applications.

Properties

CAS No.

96426-61-8

Molecular Formula

C15H32ClNOS

Molecular Weight

309.9 g/mol

IUPAC Name

S-dodecyl 2-aminopropanethioate;hydrochloride

InChI

InChI=1S/C15H31NOS.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16;/h14H,3-13,16H2,1-2H3;1H

InChI Key

LQMVEWGUYLXZIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC(=O)C(C)N.Cl

Origin of Product

United States

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